3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClF2O3S and a molecular weight of 228.6 g/mol . It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride typically involves the reaction of 3,4-difluorophenol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3,4-Difluorophenol+Chlorosulfonic acid→3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form a carbonyl group, while reduction reactions can modify the sulfonyl chloride group.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Fluorobenzenesulfonyl chloride: Lacks the hydroxyl group and has only one fluorine atom.
2,4-Difluorobenzenesulfonyl chloride: Similar structure but with different fluorine atom positions.
Benzenesulfonyl chloride: Lacks both fluorine and hydroxyl groups.
The presence of two fluorine atoms and a hydroxyl group in this compound makes it unique, providing distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
3,4-difluoro-2-hydroxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSLDYTJKDTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.